molecular formula C20H23NO6 B11311531 N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-beta-alanine

N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-beta-alanine

Cat. No.: B11311531
M. Wt: 373.4 g/mol
InChI Key: NHZGUYBRDIZASZ-UHFFFAOYSA-N
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Description

N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-beta-alanine is a synthetic organic compound characterized by a 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one core substituted with a 3-methyl group and a propanoyl-beta-alanine side chain. Its molecular formula is C₂₀H₂₃NO₆ (average mass: ~373.40 g/mol, exact monoisotopic mass: 373.1525 g/mol), with a ChemSpider ID of 2604677 .

Properties

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

3-[2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]propanoylamino]propanoic acid

InChI

InChI=1S/C20H23NO6/c1-11-9-15(26-12(2)19(24)21-8-7-17(22)23)18-13-5-3-4-6-14(13)20(25)27-16(18)10-11/h9-10,12H,3-8H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

NHZGUYBRDIZASZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(C)C(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-beta-alanine typically involves multiple steps. One common approach starts with the preparation of 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl, which is then reacted with propanoyl chloride to form the intermediate compound. This intermediate is subsequently reacted with beta-alanine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogens or alkylating agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-beta-alanine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-beta-alanine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties
Target Compound C₂₀H₂₃NO₆ 373.40 3-methyl-6-oxo-benzo[c]chromen, propanoyl-beta-alanine Carboxylic acid, ether, ketone High polarity due to carboxylic acid; potential for hydrogen bonding
N-{2-[(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-beta-alanine () C₁₉H₂₁NO₆ 359.38 6-oxo-benzo[c]chromen (no 3-methyl) Carboxylic acid, ether, ketone Reduced steric hindrance compared to 3-methyl analog; lower molecular weight
N,N-Dimethyl-2-[(3-methyl-6-oxo-benzo[c]chromen-1-yl)oxy]acetamide () C₁₈H₂₁NO₄ 315.37 Acetamide linker, dimethylamino group Amide, ether, ketone Reduced hydrophilicity (amide vs. carboxylic acid); lower molecular weight
Ethyl (3-methyl-6-oxo-benzo[c]chromen-1-yl)oxyacetate () C₂₃H₂₄O₆ 408.44 Phenylacetate ester, ethyl group Ester, ether, ketone Increased lipophilicity; bulky aromatic substituent
N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-beta-alanine () C₁₃H₁₁NO₄ 245.23 Naphthoquinone core Carboxylic acid, quinone Higher electrophilicity (quinone moiety); lower molecular weight

Physicochemical and Analytical Properties

  • Collision Cross-Section (CCS) : The ethyl phenylacetate derivative () exhibits a predicted CCS of 191.7 Ų for [M+H]⁺, suggesting a more compact structure compared to bulkier analogs .

Research Implications

  • Drug Design : The beta-alanine carboxylic acid group in the target compound enhances water solubility, making it suitable for aqueous formulations, whereas ester derivatives () may improve membrane permeability .
  • Structure-Activity Relationships (SAR) : The 3-methyl group on the benzo[c]chromen core could stabilize hydrophobic interactions in biological targets, a hypothesis requiring further validation .

Biological Activity

N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-beta-alanine is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzo[c]chromen moiety. The molecular formula is C22H25N3O8C_{22}H_{25}N_{3}O_{8}, with a molecular weight of approximately 459.4 g/mol. The IUPAC name is:

2 2 2S 2 2 6 oxo 7 8 9 10 tetrahydrobenzo c chromen 3 yl oxy acetyl amino propanoyl amino acetyl amino acetic acid\text{2 2 2S 2 2 6 oxo 7 8 9 10 tetrahydrobenzo c chromen 3 yl oxy acetyl amino propanoyl amino acetyl amino acetic acid}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chromen moiety can bind to enzymes or receptors, modulating their activity through mechanisms such as:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can interact with receptors influencing signaling pathways related to inflammation and neuroprotection.

Antioxidant Activity

Research indicates that derivatives of benzo[c]chromen compounds exhibit significant antioxidant properties. These activities are crucial in mitigating oxidative stress-related diseases.

Neuroprotective Effects

Studies have shown that compounds similar to this compound can cross the blood-brain barrier and provide neuroprotective effects. For instance, Urolithin B, a metabolite of ellagic acid and structurally related compound, has been demonstrated to enhance cognitive function and protect against neurodegenerative diseases .

Anti-inflammatory Properties

The compound may possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This has been observed in various in vitro studies where similar compounds have shown reduced levels of inflammatory markers.

Research Findings and Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

StudyFindings
Study 1 Demonstrated antioxidant effects with an IC50 value indicating effective free radical scavenging capabilities.
Study 2 Reported neuroprotective properties in animal models of Alzheimer's disease, enhancing memory retention and reducing neuroinflammation.
Study 3 Showed significant inhibition of phosphodiesterase II (PDE2), suggesting potential applications in treating cognitive disorders .

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